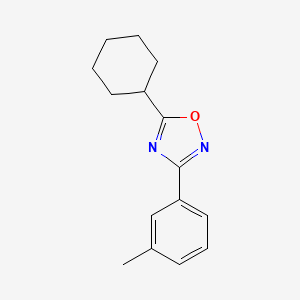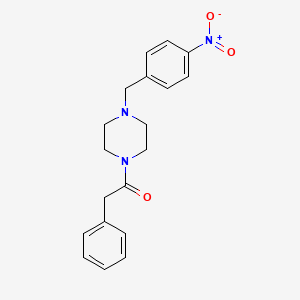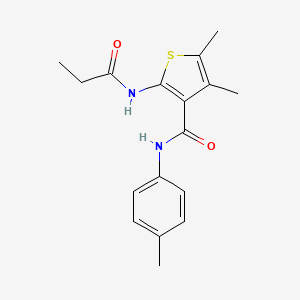
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It belongs to the class of thiourea derivatives, which have been extensively studied for their biological and pharmacological properties.
科学的研究の応用
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea has shown promising results in various scientific research applications. It has been studied for its anticancer, antidiabetic, anti-inflammatory, and antiviral activities. In anticancer research, N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antidiabetic research, it has been shown to improve glucose tolerance and insulin sensitivity. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines. In antiviral research, it has been studied for its potential to inhibit the replication of viruses such as HIV and HCV.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the above-mentioned research applications. For example, in anticancer research, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In antidiabetic research, it has been found to activate AMPK, a signaling pathway involved in glucose metabolism. In anti-inflammatory research, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea.
実験室実験の利点と制限
One of the advantages of using N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity. It has been found to have low acute toxicity and no genotoxicity. Another advantage is its ease of synthesis and purification. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of in vivo studies, which makes it difficult to extrapolate the results of in vitro studies to human physiology.
将来の方向性
There are several future directions for the research of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, more in vivo studies are needed to fully understand its biochemical and physiological effects. Finally, the development of more water-soluble derivatives of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea could improve its potential as a drug candidate.
合成法
The synthesis of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea involves the reaction between 3-methoxyaniline and 4-methoxyphenyl isothiocyanate in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yield and purity. The chemical structure of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-13-8-6-11(7-9-13)16-15(20)17-12-4-3-5-14(10-12)19-2/h3-10H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAINPZLSOSMKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)

![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)